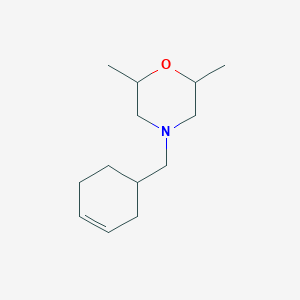![molecular formula C19H28N2O B6047293 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane](/img/structure/B6047293.png)
7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane, also known as MPD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MPD is a spirocyclic compound that contains a diazaspirodecane ring system, which makes it structurally unique. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Wirkmechanismus
The mechanism of action of 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane involves its binding to the dopamine D2 receptor, which is a G protein-coupled receptor. 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane acts as a partial agonist of the dopamine D2 receptor, which results in a decrease in the release of dopamine in the brain. This decrease in dopamine release is thought to be responsible for the inhibition of the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects:
7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane has been shown to have various biochemical and physiological effects, including the inhibition of dopamine release, the inhibition of the rewarding effects of drugs of abuse, and the potential treatment of neurological disorders such as Parkinson's disease. 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane has also been shown to have anxiolytic and antidepressant effects, which makes it a potential candidate for the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane in lab experiments is its unique spirocyclic structure, which makes it structurally different from other compounds. This structural difference makes it a potential candidate for the development of new drugs with unique properties. However, one of the limitations of using 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane in lab experiments is its limited availability, as it is a synthetic compound that requires specialized equipment and expertise for its synthesis.
Zukünftige Richtungen
There are several future directions for the study of 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane, including the development of new drugs based on its unique structure, the investigation of its potential use in the treatment of neurological disorders such as Parkinson's disease, and the exploration of its anxiolytic and antidepressant effects. Additionally, further research is needed to understand the mechanism of action of 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane and its potential use in the treatment of drug addiction.
Synthesemethoden
The synthesis of 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane involves the condensation of two molecules of 3-methylbenzaldehyde with an amino acid derivative, followed by cyclization to form the spirocyclic ring system. One of the methods used for the synthesis of 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane involves the reaction of 3-methylbenzaldehyde with 2,5-dimethoxybenzaldehyde in the presence of a base, followed by condensation with a glycine derivative and cyclization to form 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane.
Wissenschaftliche Forschungsanwendungen
7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane has been used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane has been shown to have an affinity for the dopamine D2 receptor, which makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease. 7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane has also been studied for its potential use in the treatment of drug addiction, as it has been shown to inhibit the rewarding effects of drugs of abuse.
Eigenschaften
IUPAC Name |
1-[9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-3-18(22)21-11-9-19(15-21)8-5-10-20(14-19)13-17-7-4-6-16(2)12-17/h4,6-7,12H,3,5,8-11,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJWPXPIKKMDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2(C1)CCCN(C2)CC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[9-[(3-Methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-N-phenyl-3-piperidinamine](/img/structure/B6047214.png)
![1-[2-({[2-(1-cyclohexen-1-yl)ethyl]amino}methyl)-5-methoxyphenoxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6047223.png)
![7-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6047230.png)
![3-(tetrahydro-2H-pyran-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6047234.png)
![N-[5-(dimethylamino)-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinyl]acetamide](/img/structure/B6047239.png)
![1-[1-({1-[3-(methylthio)benzyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6047243.png)
![4-[(5-bromo-2-hydroxy-3-nitrobenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B6047254.png)
![6-{1-[4-(4-hydroxybut-1-yn-1-yl)benzyl]piperidin-4-yl}-2-methylpyrimidin-4(3H)-one](/img/structure/B6047265.png)
![ethyl 4-(aminocarbonyl)-5-[(3,5-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B6047269.png)

![2-(2-phenylethyl)-8-(2-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6047299.png)
![1-benzyl-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide](/img/structure/B6047304.png)

![N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1-benzothiophene-2-carboxamide](/img/structure/B6047312.png)